molecular formula C9H18N2O4 B556897 (2S,8S)-2,8-diaminononanedioic acid CAS No. 159344-56-6

(2S,8S)-2,8-diaminononanedioic acid

Cat. No.: B556897
CAS No.: 159344-56-6
M. Wt: 218.25 g/mol
InChI Key: CZBYDJTWLGVCEV-BQBZGAKWSA-N
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Description

(2S,8S)-2,8-diaminononanedioic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a nonanedioic acid backbone, making it a versatile building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,8S)-2,8-diaminononanedioic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to achieve high yields and purity. The use of biocatalysts and enzymatic processes can also be explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,8S)-2,8-diaminononanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of (2S,8S)-2,8-diaminononanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino and carboxylic acid groups. These interactions can modulate biochemical pathways and cellular processes, leading to the desired effects. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards different targets .

Comparison with Similar Compounds

Similar Compounds

  • (2S,8R)-2,8-diaminononanedioic acid
  • (2R,8S)-2,8-diaminononanedioic acid
  • (2R,8R)-2,8-diaminononanedioic acid

Uniqueness

(2S,8S)-2,8-diaminononanedioic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its diastereomers. This uniqueness can influence its reactivity, binding interactions, and overall functionality in various applications .

Properties

IUPAC Name

(2S,8S)-2,8-diaminononanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBYDJTWLGVCEV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426398
Record name (2S,8S)-2,8-diaminononanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159344-56-6
Record name (2S,8S)-2,8-diaminononanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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